Cas no 382-82-1 (Piperidinium,2-[[2-(diethylmethylammonio)ethoxy]carbonyl]-1,1,6-trimethyl-, iodide (1:2))

Piperidinium,2-[[2-(diethylmethylammonio)ethoxy]carbonyl]-1,1,6-trimethyl-, iodide (1:2) structure
382-82-1 structure
Product Name:Piperidinium,2-[[2-(diethylmethylammonio)ethoxy]carbonyl]-1,1,6-trimethyl-, iodide (1:2)
Numero CAS:382-82-1
MF:C16H34I2N2O2
MW:540.262309551239
CID:308001
PubChem ID:71497
Update Time:2025-04-19

Piperidinium,2-[[2-(diethylmethylammonio)ethoxy]carbonyl]-1,1,6-trimethyl-, iodide (1:2) Proprietà chimiche e fisiche

Nomi e identificatori

    • Piperidinium,2-[[2-(diethylmethylammonio)ethoxy]carbonyl]-1,1,6-trimethyl-, iodide (1:2)
    • DICOLINIUM IODIDE, WHO STANDARD
    • diethyl-methyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium,diiodide
    • Dicolin
    • Dicoline
    • Dicolinii iodicum
    • Dicolinium iodide
    • Dicolinum
    • Dikolin
    • Dikoline
    • Iodure de dicolinium
    • Ioduro de dicolinio
    • Of 816
    • 382-82-1
    • 2-(2-(N,N-Diethyl-N-methylammonio)ethoxycarbonyl-1,1,6-trimethylpiperidinium diiodid
    • SCHEMBL2733950
    • DTXSID10959151
    • OF-816
    • Dicolinium iodide [INN]
    • DICOLINIUM IODIDE [MART.]
    • diethyl-methyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium;diiodide
    • 2-({2-[diethyl(methyl)azaniumyl]ethoxy}carbonyl)-1,1,6-trimethylpiperidin-1-ium diiodide
    • Q27259967
    • CHEMBL2106297
    • Dicholine
    • PIPERIDINIUM, 2-((2-(DIETHYLMETHYLAMMONIO)ETHOXY)CARBONYL)-1,1,6-TRIMETHYL-, IODIDE (1:2)
    • 4L6L92S51P
    • NS00126966
    • Piperidinium, 2-carboxy-1,1,6-trimethyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide
    • Piperidinium, 2-((2-(diethylmethylammonio)ethoxy)carbonyl)-1,1,6-trimethyl-, diiodide
    • 2-Carboxy-1,1,6-trimethylpiperidinium iodide, ester with diethyl-(2-hydroxyethyl)methylammonium iodide
    • UNII-4L6L92S51P
    • Inchi: 1S/C16H34N2O2.2HI/c1-7-18(6,8-2)12-13-20-16(19)15-11-9-10-14(3)17(15,4)5;;/h14-15H,7-13H2,1-6H3;2*1H/q+2;;/p-2
    • Chiave InChI: UHMKISIRZFDJRU-UHFFFAOYSA-L
    • Sorrisi: [I-].[I-].O(CC[N+](C)(CC)CC)C(C1CCCC(C)[N+]1(C)C)=O

Proprietà calcolate

  • Massa esatta: 540.07100
  • Massa monoisotopica: 540.07097g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 7
  • Complessità: 324
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • PSA: 26.30000
  • LogP: -3.99980
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd